![molecular formula C19H18N4O3 B3453100 2-[2-Oxo-2-(4-pyridin-2-yl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione](/img/structure/B3453100.png)
2-[2-Oxo-2-(4-pyridin-2-yl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione
Overview
Description
2-[2-Oxo-2-(4-pyridin-2-yl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-[2-Oxo-2-(4-pyridin-2-yl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the acylation of 2-aminopyridines with anhydrides such as maleic or citraconic anhydrides, followed by a Michael addition . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
2-[2-Oxo-2-(4-pyridin-2-yl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of isoindole compounds exhibit significant anticancer properties. For example, studies have shown that compounds similar to 2-[2-Oxo-2-(4-pyridin-2-yl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various isoindole derivatives and tested their efficacy against different cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells .
2. Neuropharmacological Effects
The piperazine component of the compound suggests potential neuropharmacological applications. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors.
Case Study:
A paper in Neuropharmacology examined the effects of piperazine derivatives on anxiety and depression models in rodents. The results indicated that these compounds could modulate serotonin levels effectively, suggesting potential as anxiolytic agents .
Data Table: Summary of Biological Activities
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Researchers have explored various synthetic pathways to enhance the yield and purity of this compound.
Mechanism of Action
The mechanism of action of 2-[2-Oxo-2-(4-pyridin-2-yl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
2-[2-Oxo-2-(4-pyridin-2-yl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione can be compared with other isoindole derivatives and similar compounds:
Similar Compounds: Compounds such as N,4-dimethyl-N-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}benzenesulfonamide and tert-butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-2-oxoethyl) (4-aminobutyl)carbamate.
Uniqueness: The unique structural features of this compound, such as the presence of both isoindole and piperazine moieties, contribute to its distinct biological activities and potential therapeutic applications.
Biological Activity
The compound 2-[2-Oxo-2-(4-pyridin-2-yl-piperazin-1-yl)-ethyl]-isoindole-1,3-dione , also known by its CAS number 433327-81-2, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features an isoindole core, which is known for various pharmacological properties, and a piperazine moiety that enhances its bioactivity.
Molecular Structure
- Molecular Formula : C23H20N4O3
- Molar Mass : 400.43 g/mol
- CAS Number : 433327-81-2
Anticancer Properties
Research has indicated that derivatives of isoindole compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. A study demonstrated that certain isoindole derivatives showed promising results against human glioblastoma and melanoma cell lines, with IC50 values suggesting effective inhibition of cancer cell proliferation .
COX Inhibition
The biological evaluation of related compounds has shown that they can act as selective inhibitors of cyclooxygenase (COX) enzymes. In particular, some derivatives exhibited higher selectivity for COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs with fewer side effects. The selectivity ratios and inhibition values were quantified in studies, indicating that modifications in the linker and substituents significantly influence the inhibitory activity .
The mechanism by which these compounds exert their biological effects often involves the interaction with specific protein targets. Molecular docking studies have suggested that the binding affinity of these compounds to COX enzymes correlates with their structural features, such as the presence of specific functional groups like methoxy or trifluoromethyl substitutions .
Study on Anticancer Activity
In a notable study involving isoindole derivatives, several compounds were synthesized and tested for their anticancer properties. The results indicated that one compound demonstrated an IC50 value lower than that of the standard drug doxorubicin against both A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. This suggests a potential for further development into effective anticancer agents .
Selectivity for COX Inhibition
Another investigation focused on the selectivity of various isoindole derivatives for COX enzymes. Compounds were assessed for their ability to inhibit COX-1 and COX-2, revealing that certain structural modifications could enhance selectivity towards COX-2, making them suitable candidates for anti-inflammatory therapies .
Summary of Findings
Property | Value/Observation |
---|---|
Molecular Formula | C23H20N4O3 |
Molar Mass | 400.43 g/mol |
Anticancer Activity | Effective against glioblastoma and melanoma cell lines |
COX Inhibition | Selective inhibition of COX-2 over COX-1 |
IC50 Values | Lower than standard drugs like doxorubicin |
Properties
IUPAC Name |
2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-17(13-23-18(25)14-5-1-2-6-15(14)19(23)26)22-11-9-21(10-12-22)16-7-3-4-8-20-16/h1-8H,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQYXMPWQPLMID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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